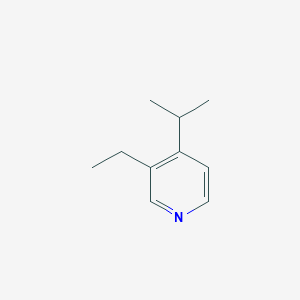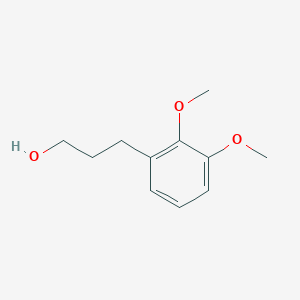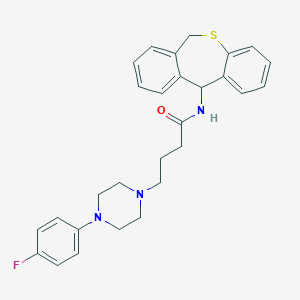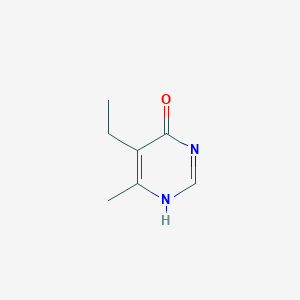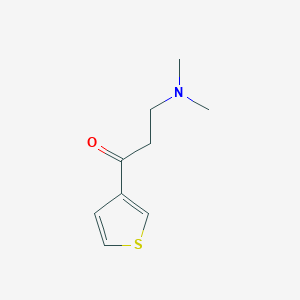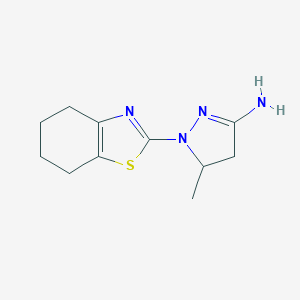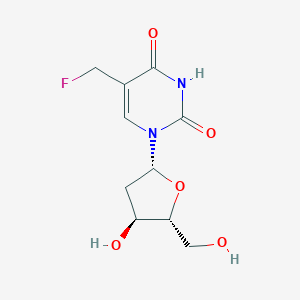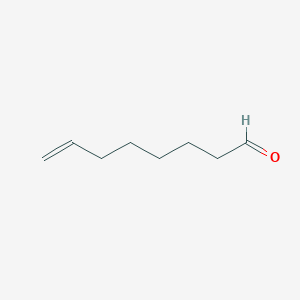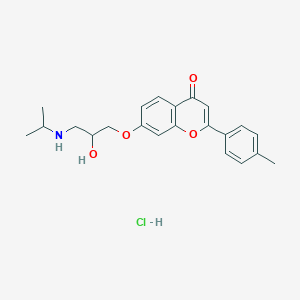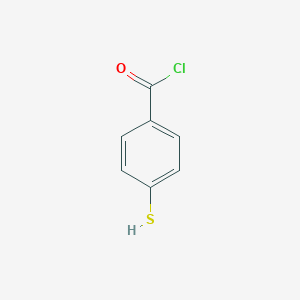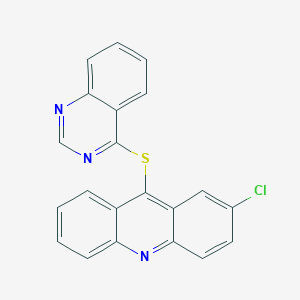
Acridine, 2-chloro-9-(4-quinazolinylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 2-chloro-9-(4-quinazolinylthio)- is a chemical compound that belongs to the acridine family. It has been extensively studied for its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of acridine, 2-chloro-9-(4-quinazolinylthio)- is not fully understood. However, it is believed to act by intercalating into DNA, which can lead to DNA damage and cell death.
Biochemische Und Physiologische Effekte
Acridine, 2-chloro-9-(4-quinazolinylthio)- has been found to exhibit anti-tumor activity in various cancer cell lines. It has also been found to induce DNA damage and cell death in cancer cells. In addition, it has been studied for its potential use as a fluorescent probe for the detection of DNA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using acridine, 2-chloro-9-(4-quinazolinylthio)- in lab experiments is its potential use as a fluorescent probe for the detection of DNA. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of acridine, 2-chloro-9-(4-quinazolinylthio)-. One direction is the further study of its potential use as a fluorescent probe for the detection of DNA. Another direction is the further study of its anti-tumor activity and potential use in cancer treatment. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in lab experiments.
Synthesemethoden
The synthesis of acridine, 2-chloro-9-(4-quinazolinylthio)- can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-9H-acridine with sodium hydride in dimethylformamide. This reaction produces 2-chloro-9-(hydroxymethyl)acridine. The second step involves the reaction of 2-chloro-9-(hydroxymethyl)acridine with 4-chloroquinazoline-2-thiol in the presence of potassium carbonate. This reaction produces acridine, 2-chloro-9-(4-quinazolinylthio)-.
Wissenschaftliche Forschungsanwendungen
Acridine, 2-chloro-9-(4-quinazolinylthio)- has been extensively studied for its potential use in scientific research applications. It has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.
Eigenschaften
CAS-Nummer |
102244-08-6 |
|---|---|
Produktname |
Acridine, 2-chloro-9-(4-quinazolinylthio)- |
Molekularformel |
C21H12ClN3S |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
2-chloro-9-quinazolin-4-ylsulfanylacridine |
InChI |
InChI=1S/C21H12ClN3S/c22-13-9-10-19-16(11-13)20(14-5-1-4-8-18(14)25-19)26-21-15-6-2-3-7-17(15)23-12-24-21/h1-12H |
InChI-Schlüssel |
LLLWIYPZJYCYHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SC4=NC=NC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SC4=NC=NC5=CC=CC=C54 |
Andere CAS-Nummern |
102244-08-6 |
Synonyme |
ACRIDINE, 2-CHLORO-9-(4-QUINAZOLINYLTHIO)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



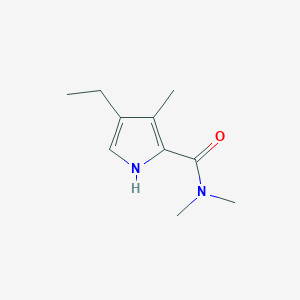
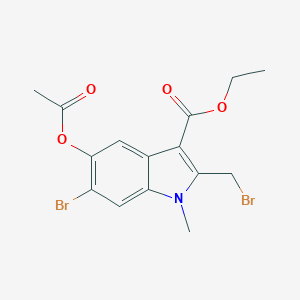
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
